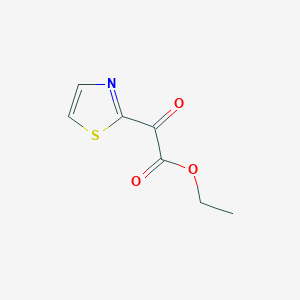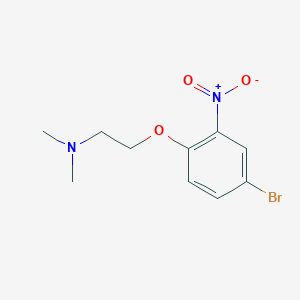
2,4-Dibromo-3-fluoro-6-nitrophenol
Descripción general
Descripción
2,4-Dibromo-3-fluoro-6-nitrophenol is a chemical compound belonging to the family of halogenated phenols. It has a CAS Number of 2924-30-3 and a molecular weight of 314.89 .
Molecular Structure Analysis
The linear formula of 2,4-Dibromo-3-fluoro-6-nitrophenol is C6H2Br2FNO3 . The exact molecular structure can be determined using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, such as 3-Fluoro-4-nitrophenol, has been explored through various chemical processes. For instance, 3-Fluoro-4-nitrophenol was synthesized from 2,4-difluoronitrobenzene using methoxylation and demethylation, achieving a high purity of 99.5% (Zhang Zhi-de, 2011).
- Electron Spin Resonance Studies : Electron spin resonance spectra of anion radicals derived from similar compounds, including 3-fluoro-6-nitrophenol, have been observed, providing insights into the stability and molecular interactions of these radicals (P. Fischer & H. Zimmermann, 1968).
Environmental and Biodegradation Studies
- Toxicity and Degradability in Anaerobic Systems : Research on the toxicity and degradability of nitrophenols, including compounds related to 2,4-Dibromo-3-fluoro-6-nitrophenol, in anaerobic systems has been conducted. These studies provide valuable information on the environmental impact and degradation pathways of such compounds (V. Uberoi & S. Bhattacharya, 1997).
Chemical Reactions and Interactions
- Calix[4]pyrrole–4-nitrophenolate Anion Sensor : A study demonstrated the use of a calix[4]pyrrole–4-nitrophenolate complex as a colorimetric sensor for halide anions. This showcases the potential application of similar nitrophenol compounds in chemical sensing technologies (Philip A. Gale et al., 1999).
Molecular Structure Analysis
- Density Functional Studies : Investigations into the molecular structures and vibrational frequencies of related compounds, such as 2-fluoro-4,6-dinitrophenol, provide insights into the stability and chemical properties of these molecules (A. Abkowicz-Bienko et al., 2000).
Biodegradation Research
- Biodegradation by Specific Microbial Strains : Studies on the biodegradation of related compounds, such as 2,6-dibromo-4-nitrophenol, by specific microbial strains like Cupriavidus sp. have been conducted. This research contributes to understanding the environmental fate and potential bioremediation strategies for nitrophenols (J. Min et al., 2019).
Fluorescent Sensing and Analysis
- Fluorescent Sensing Applications : Research on the development of fluorescent sensing approaches for detecting nitrophenol compounds in solutions using materials like graphitic carbon nitride nanosheets highlights the potential of these compounds in analytical chemistry (Mingcong Rong et al., 2015).
Propiedades
IUPAC Name |
2,4-dibromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWMSAGGZRKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716653 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-fluoro-6-nitrophenol | |
CAS RN |
2924-30-3 | |
| Record name | 2,4-Dibromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)


![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)




![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)
